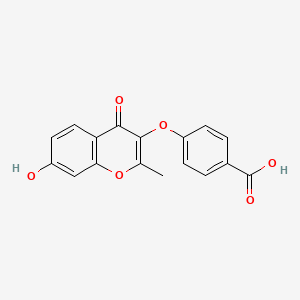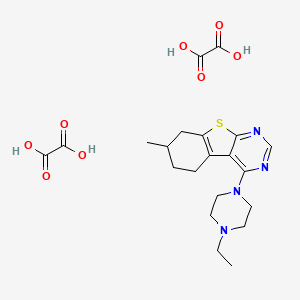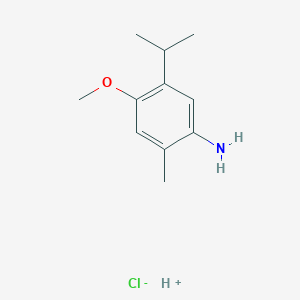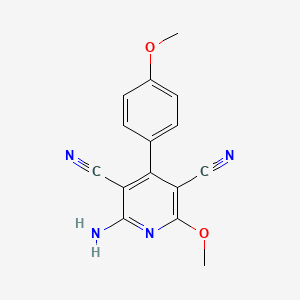![molecular formula C20H26O4 B7756619 3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B7756619.png)
3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with hexyl, methyl, and oxobutan-2-yloxy groups. It has a molecular formula of C20H26O4 and a molecular weight of 330.418 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one typically involves multiple steps. One common method starts with the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst to form 7-hydroxy-4-methyl-2H-chromen-2-one . This intermediate is then alkylated with hexyl bromide under basic conditions to introduce the hexyl group. Finally, the oxobutan-2-yloxy group is introduced through an etherification reaction using 3-oxobutan-2-yl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and hexyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the oxobutan-2-yloxy moiety, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex chromen-2-one derivatives. It serves as a precursor for various functionalized compounds used in material science and catalysis .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is used in the development of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals, dyes, and pigments. Its unique structure allows for the development of materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of 3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The oxobutan-2-yloxy group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- 4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one
- 3-hexyl-4-methyl-2H-chromen-2-one
- 7-hydroxy-4-methyl-2H-chromen-2-one
Uniqueness: Compared to similar compounds, 3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one stands out due to the presence of both hexyl and oxobutan-2-yloxy groups. This unique combination of substituents enhances its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-hexyl-4-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-5-6-7-8-9-18-13(2)17-11-10-16(23-15(4)14(3)21)12-19(17)24-20(18)22/h10-12,15H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXWYMNJMRKMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OC(C)C(=O)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(Dimethylamino)methyl]-3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7756541.png)


![5-(4-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7756562.png)
![Methyl 2-[[2-(3-morpholin-4-ylpropylamino)acetyl]amino]-4-phenylthiophene-3-carboxylate;oxalic acid](/img/structure/B7756566.png)
![1-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7756570.png)


![1-[2-(4-biphenylyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B7756596.png)
![METHYL 4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLATE](/img/structure/B7756611.png)
![3-HYDROXY-2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PROPANOIC ACID](/img/structure/B7756626.png)
![2-[(5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANOIC ACID](/img/structure/B7756628.png)

![6-Amino-4-(3,4-dihydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B7756660.png)
